molecular formula C36H40N2O10 B12740026 [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid CAS No. 139760-93-3

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

Cat. No.: B12740026
CAS No.: 139760-93-3
M. Wt: 660.7 g/mol
InChI Key: GBRYKDWNJOLNCR-QGLIKYIISA-N
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Description

The compound “[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid” is a complex organic molecule with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound features a unique structure that combines an indeno-pyrrol moiety with a propylcarbamic acid group and a butanedioic acid derivative, making it an interesting subject for scientific research.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid” involves multiple steps, including the formation of the indeno-pyrrol core, the introduction of the propylcarbamic acid group, and the attachment of the butanedioic acid derivative. Each step requires specific reaction conditions, such as temperature control, pH adjustment, and the use of catalysts or reagents to facilitate the desired transformations.

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis procedures, optimizing reaction conditions for higher yields, and ensuring the purity of the final product. Techniques such as continuous flow chemistry, automated synthesis, and high-throughput screening could be employed to streamline the production process and reduce costs.

Chemical Reactions Analysis

Types of Reactions

The compound “[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid” can undergo various chemical reactions, including:

    Oxidation: The compound may be oxidized to form different oxidation states, potentially altering its chemical properties and reactivity.

    Reduction: Reduction reactions could lead to the formation of reduced derivatives with different functional groups.

    Substitution: The compound can participate in substitution reactions, where one functional group is replaced by another, leading to the formation of new compounds.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents (e.g., potassium permanganate), reducing agents (e.g., sodium borohydride), and various catalysts (e.g., palladium on carbon). Reaction conditions such as temperature, solvent choice, and reaction time are crucial for achieving the desired outcomes.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxidized derivatives, while substitution reactions could produce a variety of substituted compounds with different functional groups.

Scientific Research Applications

    Chemistry: It can be used as a building block for the synthesis of more complex molecules, as well as a reagent in various chemical reactions.

    Biology: The compound may have biological activity, making it a candidate for studies on its effects on biological systems.

    Medicine: Potential medicinal applications include its use as a drug candidate for treating various diseases, pending further research on its pharmacological properties.

    Industry: The compound could be used in the development of new materials, such as polymers or coatings, due to its unique chemical structure.

Mechanism of Action

The mechanism of action of “[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid” involves its interaction with specific molecular targets and pathways. The compound may bind to certain proteins or enzymes, modulating their activity and leading to various biological effects. Further research is needed to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Similar Compounds

    [(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid: A similar compound with a slightly different structure, which may exhibit different chemical and biological properties.

    (2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid: Another related compound that shares some structural features but differs in its functional groups and reactivity.

Uniqueness

The uniqueness of “[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid” lies in its combination of an indeno-pyrrol core with a propylcarbamic acid group and a butanedioic acid derivative. This unique structure may confer specific chemical and biological properties that distinguish it from other similar compounds.

Properties

CAS No.

139760-93-3

Molecular Formula

C36H40N2O10

Molecular Weight

660.7 g/mol

IUPAC Name

[(3aR,8bS)-8b-methyl-2,3,3a,4-tetrahydro-1H-indeno[2,1-b]pyrrol-7-yl]-propylcarbamic acid;(2R,3R)-2,3-bis[(4-methylbenzoyl)oxy]butanedioic acid

InChI

InChI=1S/C20H18O8.C16H22N2O2/c1-11-3-7-13(8-4-11)19(25)27-15(17(21)22)16(18(23)24)28-20(26)14-9-5-12(2)6-10-14;1-3-8-18(15(19)20)12-5-4-11-9-14-16(2,6-7-17-14)13(11)10-12/h3-10,15-16H,1-2H3,(H,21,22)(H,23,24);4-5,10,14,17H,3,6-9H2,1-2H3,(H,19,20)/t15-,16-;14-,16+/m11/s1

InChI Key

GBRYKDWNJOLNCR-QGLIKYIISA-N

Isomeric SMILES

CCCN(C1=CC2=C(C[C@@H]3[C@]2(CCN3)C)C=C1)C(=O)O.CC1=CC=C(C=C1)C(=O)O[C@H]([C@H](C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Canonical SMILES

CCCN(C1=CC2=C(CC3C2(CCN3)C)C=C1)C(=O)O.CC1=CC=C(C=C1)C(=O)OC(C(C(=O)O)OC(=O)C2=CC=C(C=C2)C)C(=O)O

Origin of Product

United States

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